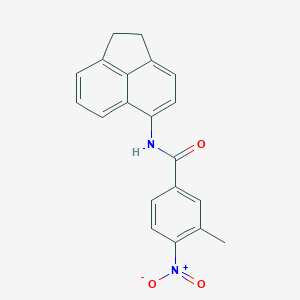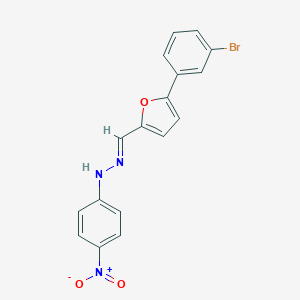![molecular formula C19H10N4O9 B400565 5,8-bisnitro-2-[2-nitro-4-(methyloxy)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B400565.png)
5,8-bisnitro-2-[2-nitro-4-(methyloxy)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-bisnitro-2-[2-nitro-4-(methyloxy)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes multiple nitro groups and a methoxy group attached to a benzoisoquinoline core. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-bisnitro-2-[2-nitro-4-(methyloxy)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable isoquinoline precursor, followed by the introduction of the methoxy group through electrophilic aromatic substitution. The reaction conditions often require the use of strong acids, such as sulfuric acid or nitric acid, and elevated temperatures to facilitate the nitration process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5,8-bisnitro-2-[2-nitro-4-(methyloxy)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Reagents like sodium methoxide or other strong nucleophiles.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
5,8-bisnitro-2-[2-nitro-4-(methyloxy)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 5,8-bisnitro-2-[2-nitro-4-(methyloxy)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The methoxy group may enhance the compound’s ability to interact with biological membranes, facilitating its uptake by cells. The overall effect of the compound is mediated through its ability to modulate various biochemical pathways, including those involved in cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-methoxy-4-nitrophenyl isothiocyanate
- 2-methoxy-4-nitrophenyl isocyanate
Uniqueness
Compared to similar compounds, 5,8-bisnitro-2-[2-nitro-4-(methyloxy)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its multiple nitro groups and the benzoisoquinoline core. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C19H10N4O9 |
|---|---|
Molekulargewicht |
438.3g/mol |
IUPAC-Name |
2-(4-methoxy-2-nitrophenyl)-5,8-dinitrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C19H10N4O9/c1-32-12-2-3-15(16(8-12)23(30)31)20-18(24)13-6-10(21(26)27)4-9-5-11(22(28)29)7-14(17(9)13)19(20)25/h2-8H,1H3 |
InChI-Schlüssel |
WRXLROMZFPKJAB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)N2C(=O)C3=CC(=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
COC1=CC(=C(C=C1)N2C(=O)C3=CC(=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amine](/img/structure/B400484.png)
![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B400487.png)
![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-phenylacetohydrazide](/img/structure/B400488.png)
![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-{2-nitrophenoxy}acetohydrazide](/img/structure/B400490.png)
![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(4-methylphenoxy)acetohydrazide](/img/structure/B400491.png)
![N-{[5-(4-bromophenyl)-2-furyl]methylene}-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amine](/img/structure/B400497.png)

![4-Bromo-2-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl)-6-ethoxyphenol](/img/structure/B400501.png)
![N-[3-(1,3-Benzoxazol-2-yl)phenyl]-3-iodobenzamide](/img/structure/B400503.png)

![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide](/img/structure/B400505.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide](/img/structure/B400506.png)
![2-Fluorobenzaldehyde [4-(4-benzylpiperidin-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B400507.png)
